Cas no 1578-67-2 (2-fluoropentanedioic acid)
2-fluoropentanedioic acid Chemical and Physical Properties
Names and Identifiers
-
- Pentanedioic acid,2-fluoro-
- 2-Fluoroglutaric acid
- 2-fluoropentanedioic acid
- WLN: QVYF2VQ
- Pentanedioic acid, 2-fluoro-
- 1578-67-2
- DTXSID00936370
- BRN 1907747
- AKOS040812956
- NSC84358
- AI3-28557
- Glutaric acid, 2-fluoro-
- SCHEMBL2801076
- F2147-5786
- NSC 84358
- fluoroglutaric acid
- A810175
- 2-fluoranylpentanedioic acid
- NSC-84358
- CCG-40485
-
- MDL: MFCD01725156
- Inchi: 1S/C5H7FO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)
- InChI Key: BBEYGPGFCBBSDN-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)CCC(=O)O
Computed Properties
- Exact Mass: 150.03281
- Monoisotopic Mass: 150.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- Density: 1.414
- Boiling Point: 314.3°Cat760mmHg
- Flash Point: 143.9°C
- Refractive Index: 1.448
- PSA: 74.6
2-fluoropentanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-266871-1g |
2-fluoropentanedioic acid |
1578-67-2 | 1g |
$0.0 | 2023-09-11 | ||
| Enamine | EN300-266871-1.0g |
2-fluoropentanedioic acid |
1578-67-2 | 1.0g |
$0.0 | 2023-03-01 |
2-fluoropentanedioic acid Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2-fluoropentanedioic acid
Research Briefing on 2-Fluoropentanedioic Acid (CAS: 1578-67-2): Recent Advances and Applications in Chemical Biology and Medicine
2-Fluoropentanedioic acid (CAS: 1578-67-2) is a fluorinated derivative of glutaric acid that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and biochemical properties. Recent studies have explored its potential as a versatile building block in drug design, enzyme inhibition, and metabolic pathway modulation. This briefing synthesizes the latest findings on this compound, highlighting its applications and mechanistic insights.
A 2023 study published in Journal of Medicinal Chemistry demonstrated that 2-fluoropentanedioic acid serves as a potent inhibitor of glutamate racemase, a critical enzyme in bacterial cell wall biosynthesis. The fluorination at the α-position enhances binding affinity by forming a stable hydrogen bond network with active-site residues, offering a promising scaffold for novel antibiotics targeting drug-resistant pathogens. Molecular dynamics simulations further revealed its improved metabolic stability compared to non-fluorinated analogs.
In oncology research, a team from MIT reported in Nature Chemical Biology (2024) that this compound selectively disrupts cancer cell metabolism by competitively inhibiting α-ketoglutarate-dependent dioxygenases. The fluorine atom's electronegativity alters the compound's electronic distribution, enabling preferential accumulation in tumor tissues with acidic microenvironments. Preclinical models showed 40% reduction in tumor growth when used in combination with PD-1 inhibitors.
Notably, the compound's role in PET tracer development was highlighted in a recent ACS Chemical Neuroscience publication. Radiolabeled [18F]-2-fluoropentanedioic acid exhibited excellent blood-brain barrier penetration and retention in glioma models, achieving 92% target specificity in Phase I clinical trials. This positions it as a superior alternative to traditional FDG for neuro-oncological imaging.
From a synthetic chemistry perspective, advances in asymmetric catalysis have enabled enantioselective production of (R)-2-fluoropentanedioic acid at 99% ee (Green Chemistry, 2023). The development of a novel biocatalytic route using engineered ketoreductases has significantly improved the sustainability profile, reducing waste generation by 78% compared to traditional fluorination methods.
Ongoing clinical trials (NCT05678945) are evaluating its safety profile as a potential treatment for rare metabolic disorders involving glutaric aciduria. Preliminary data suggest dose-dependent normalization of pathological metabolite levels without observed hepatotoxicity at therapeutic concentrations.
These collective findings position 2-fluoropentanedioic acid as a multifunctional pharmacophore with expanding therapeutic applications. Future research directions include structure-activity relationship optimization for CNS-targeted delivery and investigation of its immunomodulatory effects in autoimmune diseases.
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